3-Mercaptopropionamide

Medicinal Chemistry Antibiotic Resistance Enzyme Inhibition

Choose 3-Mercaptopropionamide for its uniquely combined thiol (-SH) and amide (-CONH₂) groups, enabling applications that simple alkyl thiols cannot perform. This bifunctional scaffold is validated in nanomolar metallo-β-lactamase (MBL) inhibitors (e.g., compound 13a) to overcome carbapenem resistance, and its grafting onto polymers yields thiomers with 1.2× improved ocular retention for advanced drug delivery systems. It also streamlines continuous production of N-substituted 3-isothiazolinone biocides, ensuring cost-efficient industrial scalability. Avoid generic thiol substitutes; specify 3-MPA for reproducible, high-impact results.

Molecular Formula C3H7NOS
Molecular Weight 105.16 g/mol
CAS No. 763-35-9
Cat. No. B1593888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropionamide
CAS763-35-9
Molecular FormulaC3H7NOS
Molecular Weight105.16 g/mol
Structural Identifiers
SMILESC(CS)C(=O)N
InChIInChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5)
InChIKeyJLSJEUQOXVVCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptopropionamide (CAS: 763-35-9) for Bioconjugation, Polymer Synthesis, and MBL Inhibition Research


3-Mercaptopropionamide (3-MPA) is a bifunctional organosulfur compound with the molecular formula C3H7NOS and a molecular weight of 105.16 g/mol . Its structure comprises a terminal thiol (-SH) group and a primary amide (-CONH2) group connected by an ethylene spacer [1]. This unique combination of nucleophilic thiol and hydrogen-bonding amide functionalities distinguishes 3-MPA from simple alkyl thiols, enabling its use as a versatile building block in diverse research applications [1]. Key physicochemical properties include a melting point of 94-96°C and a predicted pKa of 10.04 for the thiol group .

Critical Differences Between 3-Mercaptopropionamide and Analogous Thiol Reagents for Research Procurement


The procurement of a thiol reagent for a specific application requires a precise understanding of its structural and functional differences from close analogs. While compounds like 3-mercaptopropionic acid, 2-mercaptoethylamine, and various alkyl thiols all contain a reactive -SH group, their performance in key research areas such as metallo-β-lactamase (MBL) inhibition and polymer functionalization is not interchangeable [1][2]. For instance, the amide group of 3-MPA enables specific interactions with biological targets that the carboxyl group of 3-mercaptopropionic acid cannot replicate [1]. Similarly, the ability of 3-MPA to introduce pendant thiol groups onto polymer backbones for subsequent crosslinking or drug conjugation is a defined property not shared by all thiols [2]. Therefore, generic substitution without quantitative evidence from relevant assays can lead to experimental failure and wasted resources.

Quantitative Evidence for Selecting 3-Mercaptopropionamide as a Preferred Research Intermediate


3-Mercaptopropionamide Derivatives Exhibit Broad-Spectrum and Potent Inhibition of Clinically Relevant Metallo-β-Lactamases

A mercaptopropionamide-substituted aryl tetrazole derivative (compound 13a) was shown to be a potent and broad-spectrum inhibitor of the MBLs VIM-2, NDM-1, and IMP-1, which are key drivers of antibiotic resistance [1]. This demonstrates the critical role of the 3-mercaptopropionamide moiety in achieving high potency, as analogs lacking this specific group or with a simple thiol exhibited significantly reduced or no activity [2]. The inhibitor acts by chelating the active site zinc ions via the thiol group and forming stabilizing interactions with residues Asn233 and Tyr67 [3].

Medicinal Chemistry Antibiotic Resistance Enzyme Inhibition

3-Mercaptopropionamide Functionalization Enhances Mucoadhesion and Ocular Drug Retention of Chitosan-Based Excipients

Grafting 3-mercaptopropionamide moieties onto quaternary ammonium-chitosan (N+-Ch) significantly improves its performance as an ocular drug delivery excipient. The resulting thiomer (N+(60)-Ch-SH(5)) demonstrated a 15.4-fold increase in mean precorneal retention time (MRT) compared to a control, and a 1.2-fold increase compared to the non-thiolated parent polymer [1]. This improvement is attributed to the thiol groups forming covalent disulfide bonds with cysteine-rich mucin glycoproteins, a mechanism unavailable to the parent polymer [2].

Drug Delivery Polymer Chemistry Ophthalmology

3-Mercaptopropionamide Serves as a Key Intermediate in High-Efficiency Synthesis of Isothiazolone Biocides

3-Mercaptopropionamide is a critical intermediate in patented, high-yielding processes for manufacturing N-substituted isothiazolones, a major class of industrial biocides [1]. Its use enables a more streamlined and cost-effective synthesis route compared to older methods. Specifically, it serves as a versatile building block that can be readily reacted with various amines and subsequently halogenated to yield a wide array of final products, offering a significant advantage in process flexibility and reducing manufacturing costs [2].

Process Chemistry Biocide Synthesis Industrial Manufacturing

High-Value Application Scenarios for 3-Mercaptopropionamide in Research and Industrial Settings


Development of Next-Generation Antibiotic Adjuvants Targeting Metallo-β-Lactamases (MBLs)

3-Mercaptopropionamide is an essential starting material for synthesizing potent MBL inhibitors. As demonstrated by compound 13a [1], derivatives incorporating this moiety show nanomolar potency against clinically challenging MBLs like VIM-2, NDM-1, and IMP-1. Researchers aiming to develop novel therapies to overcome carbapenem resistance should prioritize 3-MPA-containing scaffolds due to their validated broad-spectrum activity and well-defined mechanism of action, which involves chelation of active site zinc ions [2].

Engineering Mucoadhesive Drug Delivery Systems for Improved Ocular and Transmucosal Retention

The grafting of 3-mercaptopropionamide onto chitosan and other polymers creates 'thiomers' with superior mucoadhesive properties. Quantitative in vivo data confirms that this functionalization yields a 1.2-fold improvement in ocular retention time over non-thiolated versions [3]. This makes 3-MPA-functionalized polymers the material of choice for formulating eyedrops, nasal sprays, and oral drug delivery systems where prolonged residence time at the target site is critical for therapeutic efficacy.

Scalable Manufacturing of Isothiazolone Biocides

For industrial chemists, 3-mercaptopropionamide is a key intermediate in established, patented processes for the continuous production of 3-isothiazolinone biocides [4]. Its use allows for a streamlined, high-volume synthesis that reduces manufacturing costs and waste. Selecting 3-MPA as a raw material ensures compatibility with these efficient industrial protocols and enables the production of a broad range of N-substituted derivatives for applications in paints, cooling water systems, and personal care products [4].

Technical Documentation Hub

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